Prmt5-IN-13 was developed through synthetic chemistry efforts aimed at generating selective inhibitors of PRMT5. It belongs to a class of compounds that target protein methyltransferases, specifically focusing on the type II PRMTs, which include PRMT5. The design and synthesis of Prmt5-IN-13 were guided by structure-activity relationship studies that aimed to optimize its binding affinity and selectivity towards PRMT5 over other methyltransferases.
The synthesis of Prmt5-IN-13 involves several key steps:
The detailed synthetic route typically includes:
Prmt5-IN-13 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with PRMT5. The compound's structure can be represented by its InChI and SMILES notations, which provide information about its connectivity and stereochemistry:
InChI=1S/C42H62N8O9S/c51-34(28-49-14-10-30-5-1-2-6-32(30)25-49)24-45...
This notation indicates the presence of various atoms such as carbon, hydrogen, nitrogen, oxygen, and sulfur, which are critical for its biological activity.
The structural analysis reveals:
Prmt5-IN-13 undergoes specific chemical reactions when interacting with PRMT5. The primary reaction involves competitive inhibition where Prmt5-IN-13 binds to the active site of PRMT5, preventing substrate access. This inhibition alters the methylation patterns of histone proteins and other substrates, leading to downstream effects on gene expression.
Key aspects include:
The mechanism by which Prmt5-IN-13 exerts its effects involves several steps:
Data from cellular assays demonstrate that treatment with Prmt5-IN-13 results in significant changes in cell viability and proliferation rates in various cancer cell lines.
Prmt5-IN-13 is characterized by:
Key chemical properties include:
Prmt5-IN-13 serves as a valuable tool in cancer research due to its ability to selectively inhibit PRMT5. Its applications include:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2